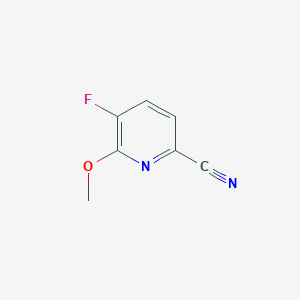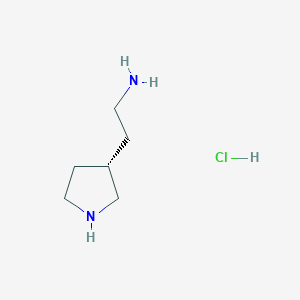![molecular formula C14H14N4O2S B13974212 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrido[2,3-d]pyrimidine core, and a methylsulfinyl substituent. It has garnered interest due to its potential as a kinase inhibitor, particularly in cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps. One common method starts with the oxidation of a methylthio group to a methylsulfinyl group using m-chloroperbenzoic acid (m-CPBA). This is followed by nucleophilic substitution reactions to introduce the cyclopentyl group and other substituents . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group using oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium hydride (NaH) for deprotonation, and various alkyl halides for substitution reactions. The reactions are typically carried out in solvents like DMF at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . By inhibiting these kinases, the compound can induce apoptosis in tumor cells and disrupt cell cycle progression . This makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is structurally similar and also exhibits kinase inhibitory activity.
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H): Another related compound with potential biological activity.
Uniqueness
What sets 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple kinases makes it a versatile tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H14N4O2S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
8-cyclopentyl-2-methylsulfinyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H14N4O2S/c1-21(20)14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
Clave InChI |
YXIXMOSBXGFPRA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)

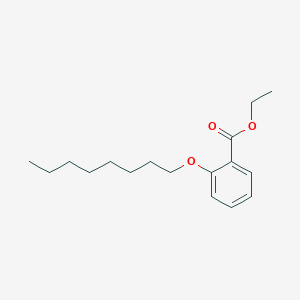

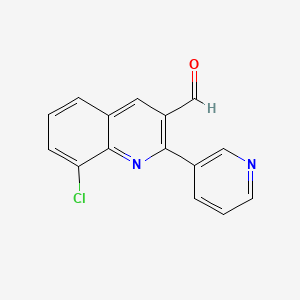
![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)

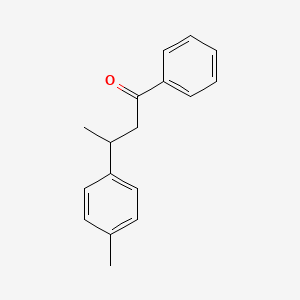
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)

